Product packaging for Naftopidil hydrochloride(Cat. No.:CAS No. 1164469-60-6)

Naftopidil hydrochloride

Cat. No.: B1662562
CAS No.: 1164469-60-6
M. Wt: 428.9 g/mol
InChI Key: VQAAEWMEVIOHTJ-UHFFFAOYSA-N
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Description

Naftopidil is an α1-adrenergic receptor antagonist that competitively inhibits α-adrenoceptor-mediated contractions induced by noradrenaline with pA2 values of 6.73-8.15 in various blood vessels from dog, rabbit, guinea pig, and rat. It binds to the cloned human α1-adrenergic receptors with Ki values of 3.7, 20, and 1.2 nM for α1A, α1B and α1D, respectively. Clinical formulations of naftopidil are used in the treatment of benign prostatic hyperplasia in Japan. Naftopidil also exhibits antiproliferative activity, inhibiting the growth of androgen-sensitive LNcaP cells and androgen-insensitive PC-3 cancer cell lines with IC50 values of 22.2 and 33.2 µM, respectively.>An α1-adrenoceptor antagonist with only weak antagonism at post-junctional α2 receptors;  a potent, persistent antihypertensive and vasodilator.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29ClN2O3 B1662562 Naftopidil hydrochloride CAS No. 1164469-60-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAAEWMEVIOHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57149-08-3
Record name 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57149-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Historical Context of Alpha 1 Adrenoceptor Antagonist Development

The development of alpha-1 adrenoceptor antagonists is a story of increasing specificity and improved tolerability. nih.gov Initially, non-selective alpha-blockers like phenoxybenzamine (B1677643) were explored for conditions such as benign prostatic hyperplasia (BPH) in the 1970s. nih.govwikipedia.org While demonstrating efficacy, their use was limited by a significant side effect profile, including hypotension and dizziness, due to their broad action on both α1- and α2-adrenoceptors. nih.govkarger.com

This led to the development of selective alpha-1 antagonists. wikipedia.org Prazosin (B1663645), synthesized in 1974, was the first selective alpha-1 blocker approved for hypertension. wikipedia.org Although better tolerated than non-selective agents, it still presented challenges with blood pressure-lowering effects and required multiple daily doses. nih.govwikipedia.org

The quest for more convenient and better-tolerated treatments drove the development of long-acting selective alpha-1 blockers. nih.gov This new generation of drugs, including terazosin (B121538), doxazosin, and alfuzosin (B1207546), offered the benefit of once-daily administration. nih.govwikipedia.org A significant breakthrough came with the understanding of alpha-1 adrenoceptor subtypes: α1A, α1B, and α1D. karger.comnih.gov Research revealed that the α1A subtype is predominant in the human prostate, mediating smooth muscle contraction. nih.gov This discovery paved the way for uroselective antagonists, with alfuzosin being the first to be marketed for BPH in 1987. karger.comnih.gov Tamsulosin (B1681236) followed, offering the advantage of not requiring dose titration, though it was associated with ejaculatory dysfunction. nih.gov This evolution set the stage for the development of compounds with unique subtype selectivity, such as Naftopidil (B1677906). nih.govnih.gov

Evolution of Naftopidil Hydrochloride Research Trajectory

Naftopidil (B1677906), with the development code KT-611, was originally developed in the early 1990s as a potential antihypertensive agent. However, early pharmacological studies uncovered its unique receptor binding profile, shifting its research focus towards urological conditions. A key distinguishing feature of naftopidil is its higher affinity for the α1D-adrenergic receptor subtype compared to the α1A subtype. nih.gov This characteristic sets it apart from other alpha-1 blockers like tamsulosin (B1681236) and silodosin (B1681671), which show higher affinity for the α1A subtype. nih.gov

Research on naftopidil has since evolved to explore its clinical applications, primarily in the management of lower urinary tract symptoms (LUTS) associated with BPH. Numerous studies have been conducted to evaluate its efficacy, often in comparison to other alpha-1 blockers. nih.govurotoday.comnih.gov These comparative studies have investigated various parameters, including improvements in the International Prostate Symptom Score (IPSS), quality of life, and maximum urinary flow rate. urotoday.comnih.gov

A significant area of investigation has been the potential for naftopidil to offer advantages in specific symptom domains. For instance, some studies suggest that naftopidil may be particularly effective in improving storage symptoms like nocturia (frequent urination at night). urotoday.comnih.gov This has been attributed to its distinct affinity for the α1D-receptors, which are also found in the bladder. mdpi.com

The following table summarizes the key milestones in the research and development of Naftopidil hydrochloride:

YearMilestoneKey Finding/Significance
Early 1990sInitial DevelopmentOriginally investigated as an antihypertensive drug.
1999Approval in JapanApproved for the treatment of LUTS associated with BPH. nih.govdovepress.com
Post-1999Comparative Efficacy StudiesNumerous studies comparing naftopidil to other α1-blockers like tamsulosin and silodosin. nih.govurotoday.comnih.govmdpi.com
OngoingExploration of New Therapeutic AreasResearch into its potential anti-cancer properties. mdpi.com

Current Research Landscape and Academic Significance of Naftopidil Hydrochloride

Alpha-1 Adrenoceptor Subtype Selectivity and Affinity Profiling

Naftopidil exhibits a unique binding profile, with varying affinities for the three main α1-adrenoceptor subtypes: α1A, α1B, and α1D. mdpi.com This selectivity is a key determinant of its therapeutic action and distinguishes it from other alpha-blockers. nih.gov

Differential Binding to α1A-Adrenoceptor Subtypes

Naftopidil binds to the cloned human α1A-adrenoceptor subtype with a high affinity, demonstrating a dissociation constant (Ki) of 3.7 nM. medchemexpress.commedchemexpress.com The α1A-adrenoceptor is known to be the predominant subtype in the smooth muscle of the prostate, bladder neck, and prostatic urethra, where it mediates smooth muscle contraction. mdpi.comnih.gov Antagonism of this receptor is a primary mechanism for improving urinary outflow obstruction. nih.gov

Differential Binding to α1B-Adrenoceptor Subtypes

The compound shows its lowest affinity for the α1B-adrenoceptor subtype, with a reported Ki value of 20 nM. medchemexpress.commedchemexpress.com Since α1B receptors are significantly expressed in vascular smooth muscle, the lower affinity of naftopidil for this subtype is thought to contribute to a reduced incidence of cardiovascular side effects, such as hypotension, compared to non-selective alpha-blockers. patsnap.commdpi.com

Differential Binding to α1D-Adrenoceptor Subtypes

Naftopidil demonstrates its highest affinity for the α1D-adrenoceptor subtype, with a Ki of 1.2 nM. medchemexpress.commedchemexpress.com This potent binding makes it particularly selective for this receptor. Research indicates that naftopidil has an approximately 3-fold higher affinity for the α1D subtype than for the α1A subtype and a 17-fold higher affinity than for the α1B subtype. mdpi.comjst.go.jpresearchgate.net The α1D receptors are expressed in the bladder and the sacral region of the spinal cord, and their antagonism is believed to play a crucial role in improving bladder storage symptoms. patsnap.commdpi.comwjnu.org

Binding Affinity of this compound for Human α1-Adrenoceptor Subtypes
Adrenoceptor SubtypeBinding Affinity (Ki) in nM
α1A3.7
α1B20
α1D1.2

Comparative Receptor Binding Kinetics with Other Alpha-Blockers

The receptor selectivity profile of naftopidil (α1D ≥ α1A > α1B) distinguishes it from other alpha-blockers used for similar indications. researchgate.net For instance, tamsulosin shows a preference for the α1A and α1D subtypes over the α1B (α1A ≥ α1D > α1B), while silodosin (B1681671) is highly selective for the α1A subtype, with a reported 162-fold greater affinity for α1A over α1B receptors. dovepress.comnih.gov In contrast, older alpha-blockers like prazosin (B1663645), doxazosin, and terazosin (B121538) are non-selective and block all three subtypes with similar affinity. mdpi.comnih.gov

This differential selectivity influences the functional effects of these drugs. nih.gov Naftopidil's threefold greater affinity for the α1D subtype compared to the α1A subtype is a distinct characteristic, whereas tamsulosin has a higher affinity for the α1A subtype than the α1D. nih.govnih.goveinj.org This may explain why naftopidil can be particularly effective in addressing bladder storage symptoms. dovepress.com

Comparative Selectivity Profile of Alpha-1 Blockers
CompoundReceptor Selectivity Profile
Naftopidilα1D ≥ α1A > α1B
Tamsulosinα1A ≥ α1D > α1B
Silodosinα1A >> α1D > α1B
PrazosinNon-selective (α1A ≈ α1B ≈ α1D)
Alfuzosin (B1207546)Non-selective (α1A ≈ α1B ≈ α1D)

Cellular and Subcellular Mechanism of Action Studies

The clinical effects of naftopidil are a direct consequence of its interaction with α1-adrenoceptors at the cellular level, leading to specific changes in tissue function.

Regulation of Smooth Muscle Tone in Urogenital Tissues

The fundamental mechanism of naftopidil involves the inhibition of endogenously produced norepinephrine (B1679862) on the smooth muscle cells of the lower urinary tract. researchgate.neteinj.org By antagonizing α1-adrenoceptors, particularly the α1A and α1D subtypes, naftopidil leads to the relaxation of smooth muscle in the prostate and bladder neck. patsnap.compatsnap.com This reduction in muscle tone alleviates pressure on the urethra, thereby decreasing urethral resistance and improving the flow of urine. patsnap.com

Functional studies in animal models have confirmed this selective action. In anesthetized dogs, naftopidil was shown to selectively inhibit the phenylephrine-induced increase in prostatic pressure more potently than it affected mean blood pressure, demonstrating a functional selectivity for the urogenital tract. jst.go.jpresearchgate.net The compound's high affinity for both α1A and α1D receptors is believed to be responsible for this effect. jst.go.jp Furthermore, the blockade of α1D-adrenoceptors in the bladder and potentially on afferent nerve pathways may contribute to the improvement of bladder storage symptoms, such as detrusor overactivity, by modulating the micturition reflex. nih.govwjnu.orgeinj.org

Prostatic Smooth Muscle Relaxation Mechanisms

The relaxation of prostatic smooth muscle by naftopidil is a primary consequence of its antagonism at α1-adrenergic receptors. patsnap.com The prostate gland contains a significant population of α1A-adrenoceptors, which account for approximately 75% of the α1-receptors in this tissue. nih.gov These receptors are crucial in regulating the smooth muscle tone of the prostate. nih.govresearchgate.net By blocking these α1A-receptors, naftopidil inhibits the contractile signals mediated by norepinephrine, leading to the relaxation of the prostatic smooth muscle. mdpi.com

Bladder Neck Smooth Muscle Relaxation Mechanisms

The smooth muscle tone in the bladder neck is, much like the prostate, primarily regulated by the α1A-adrenoceptor subtype. nih.govresearchgate.netdovepress.com this compound reduces this tone by blocking these receptors, which are abundant in the bladder neck. nih.govjcbsonline.ac.in This antagonism prevents the binding of catecholamines, which would otherwise cause muscle contraction, thereby facilitating smooth muscle relaxation. mdpi.com The relaxation of the bladder neck is a critical factor in reducing bladder outlet obstruction. nih.govjcbsonline.ac.in The presence and upregulation of α1D-adrenoceptors in the bladder also suggest that naftopidil's high affinity for this subtype contributes to its effects on bladder function, potentially alleviating irritative symptoms associated with bladder dysfunction. researchgate.netnih.gov

Urethral Pressure Dynamics

Urodynamic studies have confirmed that naftopidil improves urinary flow by altering urethral pressure dynamics. In clinical trials, treatment with naftopidil resulted in a significant reduction in maximum urethral closure pressure and minimum urethral resistance. nih.gov One study involving patients with benign prostatic hyperplasia (BPH) demonstrated that naftopidil significantly decreased the minimum urethral resistance from a mean of 1.7 to 0.9 (P < 0.05). nih.gov While the intravesical pressure at maximum flow did not change significantly, the reduction in urethral resistance indicates an improvement in bladder outlet obstruction. nih.govnih.gov In anesthetized dog models, naftopidil selectively inhibited phenylephrine-induced increases in prostatic urethral pressure more potently than it affected mean blood pressure, highlighting its relative uroselectivity. jst.go.jpresearchgate.net

Urodynamic Effects of Naftopidil in BPH Patients
ParameterBefore Treatment (Mean)After Treatment (Mean)Significance (P-value)Source
Maximum Flow Rate (Qmax) (mL/second)9.914.3<0.001 nih.gov
Post-Void Residual Urine (PVR) (mL)48.119.3<0.05 nih.gov
Minimum Urethral Resistance1.70.9<0.05 nih.gov
Maximum Urethral Closure Pressure-Significantly Reduced<0.05 nih.gov

Modulation of Intracellular Signaling Pathways

Beyond its primary function as a receptor antagonist, naftopidil influences intracellular signaling cascades that regulate cellular processes.

Effects on MAPK Signaling (P44 and P42)

Mitogen-activated protein kinases (MAPKs), specifically p44/42 MAPK (also known as Erk1/2), are key components of signaling pathways that control cell growth, differentiation, and survival. nih.govcellsignal.com Research has shown that norepinephrine can activate p44 and p42 MAPK in human prostate stromal and smooth muscle cells. jst.go.jp Naftopidil's interaction with these pathways is an area of ongoing investigation. Some studies suggest that α1-AR antagonists can modulate MAPK pathways. mdpi.com For instance, naftopidil has been shown to inhibit Akt phosphorylation, a related survival pathway, in certain cancer cell lines, suggesting a potential for broader effects on intracellular signaling beyond simple adrenoceptor blockade. mdpi.com The MAPK p44/42 signaling pathway is known to regulate the expression of tight junction proteins and can influence paracellular transport, indicating its importance in cellular function. nih.gov

Neuropharmacological Aspects of this compound Action

Impact on Central Nervous System Activity (CNS)

This compound's activity extends to the central nervous system (CNS), particularly influencing neuronal activity within the spinal cord. Research indicates that the CNS is a significant target for the therapeutic effects of naftopidil. researchgate.net The compound's interaction with the spinal dorsal horn neurons is a key aspect of its mechanism. nih.gov

Studies using whole-cell patch-clamp recordings on substantia gelatinosa neurons in adult rat spinal cord slices have revealed specific effects on inhibitory postsynaptic currents (IPSCs). Bath application of naftopidil was found to increase the frequency of miniature IPSCs (mIPSCs) in 38% of the tested neurons, without affecting the amplitude. nih.gov This suggests a presynaptic mechanism of action. In contrast, its effect on miniature excitatory postsynaptic currents (mEPSCs) was minimal, observed in only a small fraction of neurons. nih.gov

Table 1: Effect of Naftopidil on Postsynaptic Currents in Spinal Dorsal Horn Neurons

Parameter Observation Implication Reference
Miniature Inhibitory Postsynaptic Currents (mIPSCs) Increased frequency in 38% of neurons; no change in amplitude. Suggests a presynaptic action, enhancing inhibitory neurotransmitter release. nih.gov
Miniature Excitatory Postsynaptic Currents (mEPSCs) Mild effects observed in only 2 out of 19 neurons. Limited impact on excitatory presynaptic transmission at this level. nih.gov

| Evoked Inhibitory Postsynaptic Currents (eIPSCs) | Enhanced amplitude of both GABAergic and glycinergic eIPSCs. | Potentiation of inhibitory signaling pathways. | nih.gov |

Interaction with Spinal Adrenoceptors

This compound is recognized as a selective alpha-1 adrenoceptor antagonist, with a particularly high affinity for the α1D and α1A subtypes. patsnap.comclinicsinsurgery.com The α1D-adrenoceptors are prominently located in the sacral region of the spinal cord, where they are involved in modulating lower urinary tract function. nih.govpatsnap.commdpi.comresearchgate.net This localization is central to naftopidil's mechanism of action in improving urinary storage symptoms. nih.govmdpi.com

Research in rat models with spinal cord injury (SCI) has demonstrated that naftopidil acts on the spinal cord to improve detrusor hyperreflexia. nih.gov Intrathecal injection of naftopidil into SCI rats led to several significant changes in bladder activity, including a prolonged interval between voiding contractions, decreased maximum voiding contraction pressure, and a reduced number of non-voiding contractions. nih.gov These effects resulted in an increased bladder capacity without altering the residual urine volume. nih.gov This provides direct evidence that naftopidil's antagonist activity at spinal α1D-adrenoceptors contributes to the regulation of bladder function. nih.gov

Studies on substantia gelatinosa neurons in the lumbosacral spinal cord have further characterized naftopidil's unique interaction with spinal adrenoceptors. When compared to other α1-adrenoceptor blockers like tamsulosin and silodosin, naftopidil showed distinct effects on excitatory synaptic transmissions. einj.org It was observed that naftopidil decreased the amplitude of evoked excitatory postsynaptic currents (eEPSCs), an effect not seen with prazosin. einj.org The responsiveness of miniature excitatory postsynaptic currents (mEPSCs) also differed, with the ratio of frequency after naftopidil treatment being significantly higher than for tamsulosin or silodosin. einj.org These findings suggest that naftopidil possesses a unique modulatory role at the spinal level compared to other drugs in its class. einj.org

Table 2: Effects of Intrathecal Naftopidil on Bladder Function in SCI Rats

Parameter Measured Effect of Naftopidil Significance Reference
Interval Between Voiding Contractions Prolonged Indicates improved urine storage capability. nih.gov
Maximum Voiding Contraction Pressure Decreased Suggests reduced bladder muscle overactivity. nih.gov
Non-Voiding Contractions (NVCs) Decreased number Points to stabilization of the detrusor muscle. nih.gov
Bladder Capacity Increased Direct measure of improved storage function. nih.gov

| Residual Urine Volume | No significant effect | Shows that voiding efficiency is maintained. | nih.gov |

In Vivo Models of Lower Urinary Tract Dysfunction

Animal models are crucial for understanding the therapeutic potential and physiological effects of this compound before clinical application. Canine and rodent models have been instrumental in demonstrating its effects on prostatic pressure, bladder outlet obstruction, and associated microcirculatory changes.

Canine Prostatic Pressure Inhibition Models

In anesthetized dog models, naftopidil has been shown to selectively inhibit phenylephrine-induced increases in prostatic pressure. jst.go.jp The intravenous administration of naftopidil dose-dependently inhibits these pressure increases. jst.go.jpresearchgate.netresearchgate.net A key measure of its selectivity is the ratio of the dose required to inhibit prostatic pressure versus the dose that affects mean blood pressure.

One study compared the pharmacological profiles of naftopidil, tamsulosin, and prazosin. jst.go.jpresearchgate.netresearchgate.net Forty minutes after intravenous administration, naftopidil demonstrated a superior selectivity index for prostatic pressure over mean blood pressure compared to the other compounds. jst.go.jpresearchgate.net

CompoundSelectivity Index
Naftopidil 3.76
Tamsulosin 1.23
Prazosin 0.61

These findings indicate that naftopidil has a more potent selective inhibitory effect on prostatic pressure in canine models. jst.go.jpresearchgate.netresearchgate.net

Rat Models of Bladder Outlet Obstruction

Rat models of bladder outlet obstruction (BOO) are widely used to study the pathophysiology of lower urinary tract symptoms and to evaluate potential therapeutic agents. In these models, naftopidil has demonstrated beneficial effects.

Studies have shown that in rats with surgically induced partial BOO, the expression of α1D-adrenoceptor mRNA in the bladder significantly increases, becoming the dominant subtype. nih.govresearchgate.net This shift is believed to play a crucial role in the detrusor overactivity seen in BOO. nih.gov Naftopidil, with its higher affinity for the α1D-adrenoceptor subtype, has been shown to improve bladder overactivity in these models. nih.govnih.gov

In one study, female Sprague-Dawley rats with BOO treated with naftopidil showed an improved cystometric pattern compared to untreated BOO rats. nih.gov Furthermore, naftopidil treatment helped suppress histological changes such as detrusor muscle hypertrophy and inflammation associated with BOO. nih.gov Add-on therapy with naftopidil and tamsulosin has been observed to enhance voiding contraction pressure and interval contraction time in rats with prostatic hyperplasia. einj.org

Effects on Bladder Microcirculation in Animal Models

Impaired blood flow in the bladder is considered a contributing factor to bladder dysfunction in BOO. Preclinical studies have investigated the effect of naftopidil on bladder microcirculation.

The study also measured the levels of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative stress, in the bladder tissue. The levels were highest in the BOO group, followed by the naftopidil-treated group, and lowest in the control group, suggesting that naftopidil may also mitigate oxidative stress associated with ischemia/reperfusion in the bladder. nih.gov

Impact on Pelvic Blood Flow and Nitric Oxide Synthase Levels

The effects of naftopidil on pelvic blood flow and nitric oxide synthase (NOS) levels have been explored, particularly in spontaneously hypertensive rats, which can serve as a model for studying vascular-related dysfunction.

One study compared the effects of naftopidil and prazosin on pelvic blood flow and NOS levels. researchgate.net The findings suggest that α1-adrenoceptor antagonists may improve lower urinary tract symptoms and erectile dysfunction by inhibiting vascular α1-adrenoceptors and facilitating nitric oxide-induced smooth muscle relaxation in the genitourinary tract. researchgate.net By improving blood perfusion, naftopidil may help to enhance the oxygenation of lower urinary tract tissues. uroweb.org

Organ-Specific Selectivity Studies

Understanding the selectivity of a drug for its target organ is critical for predicting its therapeutic efficacy and potential side effects. Research has focused on the prostate selectivity of naftopidil.

Prostate Selectivity Research

Naftopidil exhibits a distinct α1-adrenoceptor subtype affinity, which is believed to underpin its prostate selectivity. jst.go.jpresearchgate.netresearchgate.net In vitro studies using cloned human α1-adrenoceptor subtypes have shown that naftopidil has an approximately 3-fold and 17-fold higher affinity for the α1d-adrenoceptor subtype than for the α1a- and α1b-adrenoceptor subtypes, respectively. jst.go.jpresearchgate.netresearchgate.net This is in contrast to other α1-blockers like tamsulosin, which has a higher affinity for the α1A subtype. researchgate.net

The high expression of α1d-adrenoceptors in the prostate, in addition to α1a-adrenoceptors, may explain the selective action of naftopidil on this organ. jst.go.jp The selective inhibition of prostatic pressure observed in canine models is attributed to this high binding affinity for both α1a- and α1d-adrenoceptor subtypes. jst.go.jp Furthermore, research has demonstrated that naftopidil can strongly suppress the proliferation of stromal cells in the prostate, which play a critical role in promoting tumorigenesis. aacrjournals.org In vivo studies showed significant reductions in tumor growth when prostate cancer cells were grafted with prostatic stromal cells and treated with naftopidil. aacrjournals.org

DrugReceptor Affinity Profile
Naftopidil α1D > α1A > α1B jst.go.jpresearchgate.netresearchgate.netresearchgate.net
Tamsulosin α1A > α1D researchgate.net

This unique receptor affinity profile suggests that naftopidil's mechanism of action in the prostate is multifaceted, involving both direct effects on smooth muscle tone and modulation of the stromal microenvironment. jst.go.jpaacrjournals.org

Bladder and Urethral Selectivity

This compound exhibits a distinct profile of selectivity for the lower urinary tract, a characteristic attributed to its interaction with α1-adrenergic receptor (AR) subtypes. Preclinical research has focused on elucidating this selectivity, particularly concerning the bladder and urethra, to understand its therapeutic effects.

The compound's mechanism of action involves the selective blockade of alpha-1 adrenergic receptors, which leads to the relaxation of smooth muscles in the prostate and bladder neck, thereby improving urine flow. A noteworthy characteristic of naftopidil is its higher affinity for the α1D-adrenergic receptor subtype compared to the α1A subtype. researchgate.net This is in contrast to other α1-blockers like tamsulosin and silodosin, which show a higher affinity for the α1A-AR subtype. researchgate.net Specifically, naftopidil has been reported to have a threefold greater affinity for the α1D-AR subtype than for the α1A subtype. researchgate.net

The α1D-AR subtype is expressed in the bladder, and its blockade by naftopidil is thought to contribute to the improvement of storage symptoms. nih.gov The proximal urethra contains an abundance of α1A–D adrenergic receptors. taylorandfrancis.com By targeting these receptors, naftopidil can induce smooth muscle relaxation in the bladder neck and prostate, addressing urinary obstruction.

Studies in rats have provided further insights into its action. In isovolumetric bladder contraction models, intrathecal administration of naftopidil decreased the amplitude of bladder contractions, an effect not observed with tamsulosin. urotoday.com This suggests a specific role for the α1D-AR in modulating bladder activity. urotoday.com Early animal studies in anesthetized male dogs also demonstrated that intravenous naftopidil dose-dependently decreased prostatic pressure more significantly than it did blood pressure, indicating a degree of therapeutic selectivity for the prostate.

However, it's also noted that the selectivity of naftopidil for α1D- versus α1A-ARs is considered modest by some researchers, which has led to some debate about its use as a tool to differentiate between the functions of these two receptor subtypes. urotoday.com Despite this, the distinct affinity profile of naftopidil for the α1D-AR subtype is a key aspect of its preclinical characterization and provides a basis for its clinical effects on lower urinary tract symptoms. nih.gov

Comparative Organ Selectivity with Other Alpha-Blockers

The therapeutic efficacy and side-effect profile of α1-blockers are closely linked to their relative selectivity for α1-adrenergic receptor subtypes, which are differentially distributed in various organs. This compound's unique receptor affinity profile distinguishes it from other drugs in its class. researchgate.net

Naftopidil demonstrates a higher affinity for the α1D-AR subtype over the α1A and α1B subtypes. researchgate.netnih.gov This is a significant point of differentiation from other selective α1-blockers. For instance, tamsulosin has a higher affinity for the α1A-AR subtype, and silodosin has an even more pronounced selectivity for the α1A-AR. researchgate.net Non-selective α1-AR antagonists like alfuzosin, doxazosin, prazosin, and terazosin block all three α1-AR subtypes. nih.gov

The α1A-AR is the predominant subtype in the prostate, and its blockade is effective in relaxing prostate smooth muscle. nih.gov The α1D-AR is found in the bladder and the spinal cord. nih.govauajournals.org The α1B-AR subtype is prevalent in vascular walls, and its blockade is associated with cardiovascular side effects such as orthostatic hypotension. nih.govtaylorandfrancis.com

The selectivity profile of naftopidil may also translate to a lower incidence of certain side effects. For example, ejaculatory disorders are more commonly associated with high-affinity α1A-AR antagonists like silodosin and tamsulosin, and the incidence with naftopidil may be lower. researchgate.net

The following table summarizes the comparative selectivity of naftopidil and other alpha-blockers:

DrugSelectivity ProfilePrimary Target Tissues
Naftopidil α1D > α1ABladder, Prostate
Tamsulosin α1A > α1DProstate
Silodosin α1A >> α1DProstate
Alfuzosin Non-selective (α1A, α1B, α1D)Prostate, Vasculature
Doxazosin Non-selective (α1A, α1B, α1D)Prostate, Vasculature
Prazosin Non-selective (α1A, α1B, α1D)Prostate, Vasculature
Terazosin Non-selective (α1A, α1B, α1D)Prostate, Vasculature

Clinical Efficacy and Comparative Studies of Naftopidil Hydrochloride

Naftopidil (B1677906) Hydrochloride in Benign Prostatic Hyperplasia (BPH) and Lower Urinary Tract Symptoms (LUTS)

Impact on Voiding Symptoms

Voiding symptoms, such as intermittency, weak stream, and straining, are common complaints for individuals with BPH. While some studies suggest that α1-blockers with a higher affinity for the α1A-adrenergic receptor subtype, like tamsulosin (B1681236), may offer more significant improvements in voiding symptoms such as intermittency and straining, other research indicates that naftopidil also provides notable relief. nih.govdovepress.com A long-term, three-year study of naftopidil showed significant and lasting improvements in the voiding symptom subscore, which includes intermittency, weak stream, and straining. dovepress.com

Impact on Storage Symptoms (e.g., Nocturia, Urgency, Frequency)

Naftopidil has shown particular effectiveness in alleviating storage symptoms, which include nocturia (waking at night to urinate), urgency, and frequency. nih.gov This is often attributed to its high affinity for the α1D-adrenergic receptor subtype, which is prevalent in the bladder. nih.gov

Studies have consistently demonstrated naftopidil's ability to reduce nocturnal frequency. In one trial, patients treated with naftopidil experienced a decrease in nocturnal voids from a mean of 3.2 to 2.3 per night. openaccessjournals.com Another study focusing on patients with persistent nocturia (three or more episodes per night) despite previous treatment with tamsulosin found that switching to naftopidil led to a significant reduction in nocturnal frequency from 3.1 ± 0.6 to 1.2 ± 0.8 episodes. openaccessjournals.com Furthermore, a comparative study showed that while both naftopidil and tamsulosin improved nocturia, the improvement was comparable between the two, with a reduction of 1.9 and 1.7 episodes, respectively. openaccessjournals.com

Improvements in daytime frequency and urgency have also been well-documented. nih.gov A crossover study comparing naftopidil and tamsulosin found that storage symptoms like daytime frequency and urgency were significantly improved only by naftopidil monotherapy. dovepress.com In a prospective study, naftopidil demonstrated an early improvement in daytime frequency and nocturia when compared to tamsulosin. nih.gov

Impact of Naftopidil on Storage Symptoms

SymptomStudy PopulationBaseline (Mean)Post-treatment (Mean)Reference
Nocturia (voids/night)81 men with BPH and LUTS3.22.3 openaccessjournals.com
Nocturia (voids/night)122 men with BPH/LUTS who failed tamsulosin3.1 ± 0.61.2 ± 0.8 openaccessjournals.com
Nocturia (episodes)Men with BPH/LUTS (Naftopidil group)--1.9 openaccessjournals.com
Nocturia (episodes)Men with BPH/LUTS (Tamsulosin group)--1.7 openaccessjournals.com

Urodynamic Efficacy Assessments

Urodynamic studies provide objective measures of urinary function and have been crucial in quantifying the effects of naftopidil hydrochloride.

A consistent finding across multiple studies is the significant improvement in the maximum urinary flow rate (Qmax) following treatment with naftopidil. In one study, the mean Qmax increased from 9.9 mL/second to 14.3 mL/second. dovepress.com Comparative studies have shown that the improvement in Qmax with naftopidil is comparable to that of tamsulosin. nih.gov A three-year prospective study confirmed the long-term efficacy of naftopidil in maintaining a significantly improved Qmax. dovepress.com

Naftopidil has been shown to effectively reduce post-void residual (PVR) volume, which is the amount of urine left in the bladder after urination. A study demonstrated a significant decrease in mean PVR from 48.1 mL to 19.3 mL. dovepress.com Another study also reported a significant improvement in PVR with naftopidil treatment. dovepress.com Some research suggests that naftopidil may have a more pronounced effect on PVR compared to tamsulosin. nih.gov

Urodynamic assessments have revealed that naftopidil can significantly decrease maximum urethral closure pressure. One study reported a reduction from a mean of 69.0 cm H2O to 58.8 cm H2O. dovepress.com This reduction in pressure within the urethra contributes to the relief of bladder outlet obstruction caused by BPH.

Urodynamic Efficacy of this compound

ParameterBaseline (Mean)Post-treatment (Mean)Reference
Maximum Flow Rate (Qmax)9.9 mL/s14.3 mL/s dovepress.com
Post-Void Residual (PVR) Volume48.1 mL19.3 mL dovepress.com
Maximum Urethral Closure Pressure69.0 cm H2O58.8 cm H2O dovepress.com
Bladder Capacity Changes

Urodynamic studies have demonstrated that this compound can have a notable effect on bladder capacity. In a study involving patients with benign prostatic hyperplasia (BPH) associated lower urinary tract symptoms (LUTS), treatment with naftopidil led to a significant increase in the bladder capacity at the first desire to void nih.govnih.gov. Specifically, the volume increased from a mean of 148.3 ml to 176.1 ml nih.gov.

Furthermore, the maximal cystometric capacity also showed an increase, rising from a mean of 349.8 ml to 381.8 ml, although this difference was of borderline statistical significance. nih.gov Bladder compliance also significantly improved with naftopidil treatment nih.gov. These findings suggest that naftopidil's mechanism of action may impact bladder function directly, contributing to the alleviation of storage symptoms nih.govnih.gov. Animal studies in rats have also shown that naftopidil can increase bladder volume capacity, an effect not observed with the comparator agent prazosin (B1663645) nih.gov.

Comparative Clinical Trials with Other Alpha-1 Adrenoceptor Antagonists

This compound versus Tamsulosin Hydrochloride

This compound has been extensively compared with tamsulosin hydrochloride in numerous clinical trials for the management of LUTS associated with BPH. A consistent finding across multiple studies is that both drugs demonstrate comparable efficacy in improving key clinical parameters.

A systematic review and meta-analysis of eleven randomized controlled trials involving 1,114 men concluded that there were no significant differences between naftopidil and tamsulosin in improving the total International Prostate Symptom Score (IPSS), IPSS storage and voiding subscores, Quality of Life (QoL) index, peak urinary flow rate (Qmax), average flow rate, and post-void residual (PVR) volumes consensus.app. Another Cochrane review based on 12 studies with 965 participants similarly found little to no difference in urological symptom scores and QoL between the two treatments cochrane.org.

However, some individual studies have highlighted nuances in their effects. One randomized clinical study reported that while both drugs were equally effective, naftopidil appeared to have an earlier onset of action, with significant improvements in IPSS, PVR, storage symptoms, and QoL observed at 2 weeks urotoday.com. Conversely, other reports have suggested that tamsulosin may be superior for improving obstructive or voiding symptoms, while naftopidil shows a better response for irritative or storage symptoms like nocturia and daytime frequency nih.gov. For instance, one prospective randomized study found that naftopidil demonstrated a significant early improvement in storage symptoms, including daytime frequency and nocturia, at 2 weeks compared to tamsulosin.

ParameterNaftopidil HClTamsulosin HClKey FindingsSource
Total IPSSSignificant ImprovementSignificant ImprovementNo significant difference between groups in meta-analyses. consensus.appcochrane.org Some studies show faster onset with Naftopidil. urotoday.com consensus.appcochrane.orgurotoday.comnih.gov
Storage SymptomsSignificant ImprovementSignificant ImprovementNaftopidil may offer superior or faster improvement in storage symptoms (e.g., nocturia, frequency). urotoday.comnih.gov
Voiding SymptomsSignificant ImprovementSignificant ImprovementTamsulosin may offer superior improvement in obstructive/voiding symptoms. nih.gov consensus.appnih.gov
Qmax (Peak Flow Rate)Significant ImprovementSignificant ImprovementNo significant difference between groups found in meta-analyses. consensus.app consensus.appnih.gov
QoL (Quality of Life)Significant ImprovementSignificant ImprovementGenerally comparable; one study found Naftopidil superior. nih.gov consensus.appcochrane.orgnih.gov

This compound versus Silodosin (B1681671)

Comparative studies between naftopidil and silodosin indicate that both are effective treatments for LUTS, though with some differences in their clinical profiles. A Cochrane review incorporating five studies with 652 participants concluded that naftopidil may result in little to no difference in urological symptom scores and Quality of Life when compared to silodosin cochrane.org.

In a randomized multicenter study involving alpha-blocker-naïve patients, both silodosin and naftopidil significantly improved total IPSS and QoL scores. However, the improvement in total IPSS was significantly better with silodosin at both 4 and 8 weeks. In patients who were switched from tamsulosin, silodosin showed a tendency to improve the total IPSS and QoL and significantly reduced residual urine volume, whereas naftopidil did not show a tendency for improvement in these efficacy criteria ics.org. Another randomized trial found that silodosin provided a greater improvement in overactive bladder (OAB) symptoms, specifically the OABSS urgency score, and a significantly greater increase in the maximum urinary flow rate compared to naftopidil.

ParameterNaftopidil HClSilodosinKey FindingsSource
Total IPSSSignificant ImprovementSignificant ImprovementSilodosin showed significantly better improvement in alpha-blocker-naïve patients. ics.org Meta-analysis found little to no difference. cochrane.org cochrane.orgics.org
QoL (Quality of Life)Significant ImprovementSignificant ImprovementMeta-analysis found little to no difference between groups. cochrane.org cochrane.orgics.org
Qmax (Peak Flow Rate)ImprovementImprovementOne study showed a significantly greater improvement with Silodosin.
Residual Urine VolumeImprovementImprovementSilodosin showed significant reduction in patients switched from tamsulosin, while Naftopidil did not. ics.org ics.org

This compound versus Prazosin

Preclinical research in conscious rats provided further differentiation. In these animal models, naftopidil induced a distinct increase in bladder volume capacity without lowering mean arterial blood pressure at the tested dose. In contrast, prazosin was inactive on bladder capacity and induced a significant decrease in mean arterial blood pressure nih.gov.

ParameterNaftopidil HClPrazosinKey FindingsSource
LUTS ImprovementImprovement Rate: 62.0%Improvement Rate: 56.1%No statistically significant difference in overall improvement, but rate was numerically higher for Naftopidil. nih.gov nih.gov
Qmax & QavgImprovementImprovementNo significant difference between groups. nih.gov nih.gov
Residual Urine VolumeImprovementImprovementNo significant difference between groups. nih.gov nih.gov
Bladder Capacity (Animal Model)Clear increaseInactiveNaftopidil increased bladder capacity in rats, whereas Prazosin did not. nih.gov nih.gov

This compound versus Alfuzosin (B1207546)

Meta-Analytic Perspectives on Comparative Efficacy

Meta-analyses and systematic reviews provide a high-level synthesis of the evidence regarding naftopidil's efficacy relative to other alpha-1 adrenoceptor antagonists.

A comprehensive Cochrane review concluded that naftopidil appears to have similar effects on urological symptom scores and Quality of Life when compared to both tamsulosin and silodosin cochrane.org. This suggests a comparable level of primary efficacy for symptom relief among these agents cochrane.org.

More extensive Bayesian network meta-analyses have evaluated a broader range of alpha-blockers. One such analysis found that naftopidil, along with tamsulosin, silodosin, alfuzosin, and others, provided a significant improvement in Qmax compared to placebo nih.gov. Another network meta-analysis that included various drug classes determined that alpha-blockers as a group are more effective than placebo for increasing the maximum flow rate nih.gov. While these analyses provide valuable context for naftopidil's place in therapy, they often highlight the general effectiveness of the drug class rather than establishing a clear hierarchy of efficacy among the individual agents without direct, large-scale comparative trials nih.govnih.gov.

Clinical Research on Combination Therapies Involving this compound

Clinical investigations into combination therapies involving this compound have explored its efficacy when co-administered with other drug classes to manage complex lower urinary tract symptoms (LUTS). Research has primarily focused on combinations with anticholinergic agents and other alpha-blockers to address both voiding and storage symptoms associated with benign prostatic hyperplasia (BPH).

Co-administration with Anticholinergic Agents (e.g., Propiverine (B1210425) Hydrochloride, Oxybutynin (B1027) Hydrochloride)

The combination of this compound with anticholinergic agents, such as propiverine hydrochloride and oxybutynin hydrochloride, has been evaluated for patients with BPH who also experience overactive bladder (OAB) symptoms.

One prospective, randomized controlled study compared the efficacy of naftopidil monotherapy with a combination therapy of naftopidil and an anticholinergic agent (either propiverine hydrochloride or oxybutynin hydrochloride) over a 12-week period in BPH patients with prominent storage symptoms. nih.gov While both treatment groups showed significant improvements in the International Prostate Symptom Score (IPSS) and quality of life (QOL) index, there were no marked differences between the two groups in these subjective measures. nih.gov Similarly, both groups exhibited a trend towards improvement in maximum urinary flow rate (Qmax) and residual urine volume (RUV) without significant inter-group differences. nih.gov However, a notable finding was that the median post-therapeutic RUV was significantly higher in the combination therapy group (45.0 mL) compared to the monotherapy group (13.5 mL). nih.gov Furthermore, the percentage of patients with an increased RUV was also significantly greater with the combination therapy (22.9%) than with naftopidil alone (5.0%). nih.gov

Another prospective randomized controlled study assessed the efficacy and safety of naftopidil, propiverine hydrochloride, and their combination in men with LUTS suggestive of BPH and concomitant OAB over a 4-week treatment period. nih.govtandfonline.com The results indicated that the IPSS improved significantly in both the naftopidil monotherapy group and the combination therapy group. nih.govtandfonline.com Urinary frequency saw significant improvement in the propiverine monotherapy and the combination therapy groups. nih.govtandfonline.com A significant increase in postvoid residual urine volume was observed in both the propiverine and the combination therapy groups. nih.govtandfonline.com All three treatment arms demonstrated significant improvements in urgency episodes. nih.gov

Table 1: Comparative Efficacy of Naftopidil Monotherapy vs. Combination Therapy with Anticholinergics

ParameterNaftopidil MonotherapyNaftopidil + Anticholinergic (Propiverine or Oxybutynin)Study Reference
International Prostate Symptom Score (IPSS)Significant ImprovementSignificant Improvement (No significant difference from monotherapy) nih.gov
Quality of Life (QOL) IndexSignificant ImprovementSignificant Improvement (No significant difference from monotherapy) nih.gov
Maximum Flow Rate (Qmax)Tendency for ImprovementTendency for Improvement nih.gov
Post-therapeutic Residual Urine Volume (RUV)13.5 mL (Median)45.0 mL (Median) - Significantly worse than monotherapy nih.gov
Patients with Increased RUV5.0%22.9% - Significantly worse than monotherapy nih.gov

Table 2: Efficacy of Naftopidil, Propiverine, and Combination Therapy in LUTS with OAB

ParameterNaftopidil MonotherapyPropiverine MonotherapyNaftopidil + PropiverineStudy Reference
International Prostate Symptom Score (IPSS)Significant Improvement-Significant Improvement nih.govtandfonline.com
Urinary Frequency-Significant ImprovementSignificant Improvement nih.govtandfonline.com
Postvoid Residual Urine Volume-Significant IncreaseSignificant Increase nih.govtandfonline.com
Urgency EpisodesSignificant ImprovementSignificant ImprovementSignificant Improvement nih.gov

Synergistic and Antagonistic Effects in Combination Regimens

The clinical research on combination therapies with this compound reveals both synergistic and antagonistic effects depending on the accompanying medication.

The combination of naftopidil with the alpha-blocker urapidil (B1196414) demonstrated a synergistic effect, leading to the alleviation of both subjective and objective symptoms in patients who were non-responders to alpha-1 blocker monotherapy. ics-eus.org This suggests that targeting different alpha-1 adrenoceptor subtypes or utilizing different pharmacokinetic profiles of alpha-blockers may provide an enhanced therapeutic effect.

In contrast, the co-administration of naftopidil with anticholinergic agents presents a more complex picture with both synergistic and antagonistic potential. While the combination can be effective in improving both voiding and storage symptoms, as evidenced by improvements in IPSS and urinary frequency, there is a clear antagonistic effect on bladder emptying. nih.govnih.govtandfonline.com The significant increase in postvoid residual urine volume observed in combination therapy with anticholinergics is a critical consideration. nih.govnih.govtandfonline.com This suggests that while the anticholinergic component helps to control OAB symptoms, it may counteract the beneficial effect of the alpha-blocker on bladder outlet obstruction, leading to incomplete bladder emptying.

Long Term Clinical Outcomes and Treatment Dynamics of Naftopidil Hydrochloride

Longitudinal Studies on Sustained Efficacy

Long-term prospective studies have demonstrated the sustained efficacy of naftopidil (B1677906) hydrochloride in improving lower urinary tract symptoms. A notable three-year prospective multicenter study in Japan provided significant insights into the long-term outcomes of naftopidil treatment. Over the three-year period, patients who continued the medication experienced significant improvements in their total International Prostate Symptom Score (IPSS), quality of life (QoL) index, BPH problem index (BPI), and maximum urinary flow rate (Qmax) nih.govresearchgate.net. Both voiding and storage symptoms showed significant improvement with long-term administration nih.govresearchgate.net.

Another study evaluating naftopidil over a 12-month period also found a significant decrease in total IPSS, as well as in scores for both obstructive and irritative symptoms. This study highlighted improvements in nocturia and a reduction in residual urine volume, suggesting that naftopidil is effective for long-term management of BPH, particularly for irritative symptoms including nocturia urotoday.com.

The following table summarizes the significant improvements observed in a 3-year longitudinal study on naftopidil hydrochloride.

Analysis of Treatment Failure and Prognostic Factors

Despite its long-term efficacy, not all patients continue with this compound therapy. Treatment failure, defined as symptomatic progression, development of acute urinary retention (AUR), conversion to other α1-blockers, addition of a 5α-reductase inhibitor, or conversion to surgery, has been observed in a subset of patients nih.govresearchgate.net. In a three-year study, treatment failure was noted in 35.0% of patients nih.govresearchgate.net. Another study with a four-year follow-up reported a treatment failure rate of 35.0% on the Kaplan-Meier curve nih.gov.

Several baseline factors have been identified as predictors of treatment failure.

Predictive Value of Age in Treatment Outcome

Older age at baseline has been identified as a significant predictor of treatment failure in long-term naftopidil therapy nih.govresearchgate.net. A univariate analysis from a three-year prospective study revealed that age was a predictor for treatment failure nih.govresearchgate.net. Patients aged 70 years and older were more likely to experience treatment failure compared to their younger counterparts.

Predictive Value of Prostate Volume in Treatment Outcome

Increased prostate volume at the start of treatment is another strong predictor of a higher likelihood of treatment failure nih.govresearchgate.netnih.gov. One study found that patients with a prostate volume of ≥35 mL had a 2.1 times higher risk of treatment failure compared to those with a smaller prostate volume nih.gov. The three-year prospective study also confirmed that a larger prostate volume at baseline was a significant predictor of treatment failure nih.govresearchgate.net. Furthermore, baseline prostate volume has been shown to affect the improvement of voiding symptoms, with patients having a prostate volume greater than 37.3 mL showing poorer improvement in this area dovepress.com.

Predictive Value of Serum Prostate-Specific Antigen (PSA) in Treatment Outcome

Elevated serum prostate-specific antigen (PSA) levels at baseline have also been associated with a higher probability of treatment failure nih.govresearchgate.net. In a univariate analysis, serum PSA was identified as a predictor for the discontinuation of this compound therapy due to insufficient efficacy nih.govresearchgate.net.

The table below illustrates the key prognostic factors for treatment failure in long-term this compound therapy.

Novel Therapeutic Applications and Research Frontiers for Naftopidil Hydrochloride

Medical Expulsive Therapy for Ureteral Stones

Medical expulsive therapy (MET) is a treatment strategy aimed at facilitating the spontaneous passage of ureteral stones. The use of naftopidil (B1677906) in this context has been the subject of clinical investigation to determine its efficacy.

The trial also highlighted that the maximal stone size was a critical factor, with stone-free rates decreasing as the stone size increased. nih.govnih.gov This suggests that MET may be more appropriate for smaller stones, with a maximal size of less than 6 mm being a potential threshold for this therapeutic approach. nih.govnih.gov

Study DesignPatient CohortTreatment GroupPlacebo GroupOutcome
Multicenter, randomized, double-blind, placebo-controlled trial nih.gov150 patients with a single ureter stone nih.govnih.govNaftopidil (n=75) nih.govnih.govPlacebo (n=75) nih.govnih.govNo significant increase in stone passage rate (60.9% vs 53.3%) or reduction in analgesic use. nih.govnih.gov

Antiproliferative and Cytotoxic Effects in Oncological Research

Beyond its urological applications for benign conditions, naftopidil has demonstrated promising anti-cancer properties. nih.gov Research has shown that it exerts antiproliferative and cytotoxic effects across various cancer types, sparking interest in its potential as a repurposed anti-cancer drug. nih.gov

Naftopidil has been shown to inhibit the growth of human prostate cancer (PCa) cells. nih.gov Its antiproliferative effects are observed in PCa cells regardless of their androgen sensitivity. nih.govnih.gov Studies have shown that naftopidil can induce G1 cell-cycle arrest in prostate cancer cells. nih.gov This effect is not limited to cancer cells alone; the compound also reduces the growth of prostate stromal fibroblasts (PrSC), which are crucial components of the tumor microenvironment. nih.govnih.gov In vivo studies using xenograft models have confirmed these findings, showing that treatment with naftopidil leads to significant reductions in prostate tumor growth. nih.gov Furthermore, naftopidil has been shown to synergize with other cancer treatments. For instance, it enhances docetaxel-induced apoptosis in LNCaP and PC-3 prostate cancer cells and increases the efficacy of radiotherapy in PC-3 xenograft models. nih.govnih.govnih.gov

The anti-cancer activity of naftopidil is not confined to prostate cancer. Research has documented its cytotoxic effects in a range of other malignancies. nih.gov Naftopidil has been reported to reduce cell viability and induce apoptosis in bladder cancer, renal cancer, and malignant mesothelioma cell lines. nih.govoatext.comnih.govoatext.com For example, in mesothelioma cells, naftopidil induces apoptosis by activating caspases 3 and 8. nih.govnih.gov In vivo studies have further substantiated these findings, demonstrating that naftopidil reduces tumor volume in xenograft models of mesothelioma, renal carcinoma, and bladder cancer. nih.gov Its antiproliferative effects have also been noted in cervical cancer cells. oatext.comoatext.com

Cancer TypeCell LinesIn Vitro EffectsIn Vivo Effects (Xenograft Models)
Prostate Cancer LNCaP, PC-3, E9 nih.govnih.govnih.govAntiproliferative, G1 cell-cycle arrest, induction of apoptosis. nih.govnih.govReduced tumor growth, decreased microvessel density. nih.govnih.gov
Bladder Cancer Various nih.govoatext.comReduced cell viability. nih.govReduced tumor volume. nih.gov
Renal Cancer ACHN nih.govoatext.comReduced cell viability. nih.govReduced tumor volume, anti-angiogenic properties. nih.gov
Mesothelioma NCI-H28, NCI-H2052, NCI-2452, MSTO-211H nih.govnih.govInduction of apoptosis via caspase activation. nih.govnih.govReduced tumor volume. nih.gov
Cervical Cancer HeLa nih.govoatext.comReduced Smad2 phosphorylation. nih.govNot specified in sources.

While naftopidil is classified as an α1-adrenergic receptor (α1-AR) antagonist, its anti-cancer mechanisms appear to extend beyond this activity, often involving α1-AR-independent pathways. nih.gov For instance, in mesothelioma cells, the knockdown of the α1D-adrenoceptor actually enhanced cell viability, and a PKC inhibitor attenuated naftopidil-induced apoptosis, suggesting a mechanism independent of simple α1-AR blockade. nih.govnih.gov Another proposed mechanism is the interaction with tubulin; naftopidil has been found to bind directly to tubulin and inhibit its polymerization, a feature common to some chemotherapy drugs. nih.govresearchgate.net This disruption of microtubule dynamics could trigger cellular stress pathways leading to apoptosis. nih.gov However, in some contexts, an α1-AR-dependent pathway is implicated, as the α1-AR agonist noradrenaline was shown to protect prostate cancer cells from the antiproliferative effects of naftopidil. nih.gov

A key aspect of naftopidil's anti-cancer effect is its ability to modulate proteins involved in apoptosis, the process of programmed cell death. nih.gov Specifically, naftopidil has been demonstrated to modulate the expression of pro-apoptotic members of the Bcl-2 protein family. nih.gov The Bcl-2 family plays a critical role in regulating apoptosis, and its dysregulation is a common feature in cancer, often leading to resistance to cell death. researchgate.net By influencing these proteins, naftopidil may help to overcome the resistance of cancer cells to apoptosis, potentially sensitizing them to other targeted therapies. nih.gov

The tumor microenvironment, particularly the interaction between cancer cells and stromal cells, is critical for tumor progression. nih.gov Naftopidil has been shown to suppress human prostate tumor growth by altering these crucial tumor-stroma interactions. nih.govmedchemexpress.com It exerts a strong growth inhibitory effect not only on prostate cancer cells but also on prostate stromal cells (PrSC). nih.govnih.gov By inducing G1 cell-cycle arrest in PrSC, naftopidil reduces their proliferation. nih.gov This leads to a significant reduction in the secretion of interleukin-6 (IL-6) by the stromal cells, a growth factor known to promote the growth of most prostate cancer cells. nih.govnih.gov This suggests that naftopidil can disrupt the supportive stromal environment, thereby preventing the stroma from aiding tumor growth. nih.gov

Investigational Use in Chronic Prostatitis/Chronic Pelvic Pain Syndrome

Naftopidil hydrochloride has shown promise in alleviating symptoms associated with non-bacterial Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS), a condition characterized by pelvic pain and lower urinary tract symptoms without evidence of a bacterial infection.

A study involving middle-aged and older male patients with CP/CPPS and lower urinary tract symptoms investigated the efficacy of naftopidil. The participants were evaluated using the National Institutes of Health Chronic Prostatitis Symptom Index (NIH-CPSI) and the International Prostate Symptom Score (IPSS). The results, recorded at 2 and 4 weeks post-administration, demonstrated a significant improvement in the total NIH-CPSI score after four weeks of treatment. nih.gov Specifically, the mean total score decreased from a baseline of 19.8 to 11.5. nih.gov

Significant amelioration was also observed in the individual domains of the NIH-CPSI, including pain, urinary symptoms, and quality of life impact. nih.gov The IPSS scores also showed considerable improvement from the baseline. nih.gov These findings suggest that naftopidil could be a viable therapeutic option for managing the debilitating symptoms of CP/CPPS in this patient population. nih.gov

Table 1: Improvement in NIH-CPSI Scores with Naftopidil Treatment
NIH-CPSI ParameterBaseline Score (Mean ± SD)Score after 4 Weeks (Mean ± SD)P-value
Total Score19.8 ± 5.711.5 ± 6.0<0.001
PainBaseline data not specifiedImproved<0.001
Urinary SymptomsBaseline data not specifiedImproved<0.001
Quality of Life ImpactBaseline data not specifiedImproved<0.001

Applications in Neurogenic Lower Urinary Tract Dysfunction

Neurogenic lower urinary tract dysfunction (NLUTD) encompasses a range of urinary problems—including issues with storage and voiding—that arise from neurological conditions. Research indicates that this compound is a promising agent for managing the symptoms of NLUTD.

A multicenter clinical trial was conducted to assess the efficacy of naftopidil in comparison to tamsulosin (B1681236) in patients with NLUTD. nih.govnih.gov The primary measure of efficacy was the change in the International Prostate Symptom Score (IPSS) total score after 8 weeks of treatment. nih.govnih.gov

The study, which included 194 subjects, found a statistically significant decrease in the IPSS total score from baseline in both the naftopidil and tamsulosin groups. nih.govnih.gov The mean change from baseline for the naftopidil group was -5.64, compared to -6.53 for the tamsulosin group. nih.govnih.gov The results demonstrated that naftopidil was not inferior to tamsulosin as a therapeutic option for patients with NLUTD. nih.gov A subgroup analysis based on the location of neurologic lesions (brain, spinal cord, or peripheral nerves) and by sex also showed no significant difference in the improvement of IPSS total scores between the two treatment groups. nih.gov

Table 2: Change in IPSS Total Score in Patients with Neurogenic LUTD
Treatment GroupNumber of Patients (n)Baseline IPSS Total Score (Mean ± SD)Change from Baseline at 8 Weeks (Mean ± SE)P-value
Naftopidil8922.06 ± 5.93-5.64 ± 0.66<0.0001
Tamsulosin9221.67 ± 5.69-6.53 ± 0.65<0.0001

Future Directions for this compound Analog Development

The therapeutic potential of naftopidil has spurred research into the development of its analogs, with a primary focus on enhancing its pharmacological properties and exploring new therapeutic applications, particularly in oncology.

One promising area of research involves the synthesis of naftopidil-based arylpiperazine derivatives that incorporate a bromophenol moiety. nih.gov In a notable study, twenty-four such derivatives were synthesized and evaluated for their anticancer activity against human prostate cancer cell lines, PC-3 and LNCaP. nih.gov Several of these compounds, namely 3c, 3d, 3h, 3k, 3o, and 3s, demonstrated potent activity against the tested cancer cells. nih.gov Furthermore, some of these potent derivatives also exhibited improved selectivity for α1-adrenergic receptor subtypes. nih.gov This line of research suggests that naftopidil analogs could serve as lead compounds for the development of novel anticancer agents for prostate cancer therapy. nih.gov

Another avenue of investigation has been the development of naftopidil derivatives containing a methyl phenylacetate (B1230308) moiety, which have shown α1-adrenoceptor antagonist properties. nih.gov While their anticancer potential has not yet been fully explored, these analogs represent another frontier in the diversification of naftopidil's therapeutic profile. nih.gov

Additionally, research into the asymmetric synthesis of naftopidil has been undertaken. This involves strategies such as the desymmetrization of glycerol (B35011) to produce specific stereoisomers (R and S forms) of naftopidil. Such synthetic approaches are crucial for studying the pharmacological activity of individual enantiomers and may lead to the development of more potent and selective drugs.

Research Methodologies and Study Design Considerations in Naftopidil Hydrochloride Studies

Randomized Controlled Trial Designs

Randomized controlled trials (RCTs) form the cornerstone of clinical research for Naftopidil (B1677906) hydrochloride, providing high-quality evidence of its efficacy compared to other treatments or placebo. These studies involve the random allocation of participants to different treatment arms, a method designed to minimize bias.

A notable example is a prospective, randomized, double-blinded clinical study that compared Naftopidil (50 mg) with tamsulosin (B1681236) (0.4 mg) in 110 patients over a three-month period. urotoday.com Another significant RCT was a double-blind, placebo-controlled trial where 333 patients were randomized into four groups: a placebo group and three groups receiving different daily doses of Naftopidil (25 mg, 50 mg, and 75 mg) for four weeks. nih.gov

Furthermore, a multicenter, randomized, open-label clinical trial was designed to investigate the potential of Naftopidil in suppressing prostate cancer. This study planned to enroll 1,100 men who were negative for cancer after an initial prostate biopsy, randomly assigning them to either an oral Naftopidil administration group or a non-administration control group for up to five years. oatext.com

The design of these RCTs often involves specific inclusion criteria, such as an International Prostate Symptom Score (IPSS) above a certain threshold, to ensure the study population is appropriate for the research question. urotoday.comnih.gov The primary endpoints in these trials typically include changes in IPSS, quality of life (QoL) scores, and urodynamic measures like peak urinary flow rate. urotoday.comnih.gov

Table 1: Examples of Randomized Controlled Trials in Naftopidil Hydrochloride Research

Study Focus Comparator(s) Number of Participants Duration Key Design Feature
Efficacy and Safety vs. Tamsulosin Tamsulosin hydrochloride 110 3 months Double-blinded
Dose-Ranging and Efficacy vs. Placebo Placebo 333 4 weeks Placebo-controlled
Prostate Cancer Suppression No active control 1,100 (planned) 5 years Open-label
Efficacy in Neurogenic Lower Urinary Tract Dysfunction Tamsulosin hydrochloride 194 8 weeks Double-blind, double-dummy

Crossover Study Methodologies

Crossover studies represent another important methodology in this compound research, allowing for within-patient comparisons of different treatments. In this design, each participant receives all treatments in a sequential order, with a washout period between treatments to prevent carryover effects.

One such study compared the therapeutic effects of tamsulosin hydrochloride and Naftopidil in men with benign prostatic hyperplasia (BPH). nih.gov Patients were randomly assigned to receive either tamsulosin followed by Naftopidil or Naftopidil followed by tamsulosin, with each treatment period lasting 28 days. nih.gov This design allowed researchers to assess the differing efficacy profiles of the two drugs within the same individuals. nih.gov

Another randomized crossover study compared Naftopidil monotherapy with a combination therapy of tamsulosin hydrochloride and solifenacin (B1663824) succinate (B1194679) for lower urinary tract symptoms (LUTS) with overactive bladder (OAB) secondary to BPH. urotoday.com Thirty-one patients were enrolled and received each treatment for 8 weeks. urotoday.com A comparative, randomized, two-drug crossover study involving 96 BPH patients also administered Naftopidil and tamsulosin hydrochloride for 8-week periods to stratify drug therapy based on varying voiding symptoms. nih.gov

These studies highlight the utility of the crossover design in discerning subtle differences in treatment effects and patient preferences. nih.govurotoday.com

Prospective Multicenter Study Designs

To enhance the generalizability of findings, prospective multicenter studies are frequently employed in this compound research. These studies are conducted at multiple locations, which helps to recruit a more diverse patient population and increases the robustness of the results.

An 8-week, active-controlled, stratified-randomized, double-blind, double-dummy, parallel-group, noninferiority, multicenter clinical trial was conducted to evaluate the efficacy and safety of Naftopidil compared to tamsulosin in patients with neurogenic lower urinary tract dysfunction. einj.org This complex design, involving multiple centers, aimed to provide strong evidence for the use of Naftopidil in a specific patient population. einj.org

Another example is a prospective, randomized study designed to compare different doses of Naftopidil for overactive bladder associated with benign prostatic hyperplasia, which was also conducted across multiple centers. nih.gov Additionally, a multicenter randomized trial compared the efficacy and safety of Naftopidil and tamsulosin in men aged 50 and older with LUTS/BPH. nih.gov

Meta-Analysis and Systematic Review Approaches

A systematic review and meta-analysis was performed to assess the outcomes and complications of Naftopidil versus tamsulosin for elderly men with LUTS secondary to BPH. nih.gov This analysis pooled data from eleven publications involving 1,114 men. nih.gov Another systematic review, which included 22 studies and 2,223 men, compared Naftopidil to other medications and found it to have similar effects on urinary symptoms and QoL as tamsulosin and silodosin (B1681671). nih.gov

A Cochrane systematic review also evaluated the effects of Naftopidil for LUTS associated with BPH, further contributing to the consolidated evidence base for this compound. nih.gov These reviews are invaluable for informing clinical guidelines and identifying gaps in the current research.

Challenges and Limitations in this compound Research

Despite the extensive research, the clinical investigation of this compound is not without its challenges and limitations. These include geographical bias in study populations and issues related to sample size.

Geographical Bias in Clinical Trial Populations

A significant limitation in the body of research on this compound is the pronounced geographical bias. The majority of clinical trials have been conducted in Asian countries, particularly Japan, where the drug was first approved. nih.govoatext.comnih.gov This is explicitly noted in a Cochrane review, which stated that all included studies were conducted in Asian countries. nih.gov

This geographical concentration raises questions about the applicability of the findings to other ethnic populations, such as White, Black, and Hispanic men in Western countries. nih.gov As such, there is a need for more geographically diverse clinical trials to establish the efficacy and safety of this compound in a global context.

Sample Size Considerations in Clinical Studies

The sample size of clinical trials is a critical factor in determining the statistical power to detect a true treatment effect. While some studies on this compound have been large, others have been conducted with smaller sample sizes, which can limit the certainty of the findings. urotoday.com

For instance, one randomized clinical study acknowledged that the sample size of 50 patients in each group was based on similar past studies rather than a formal power calculation, and that a larger study would be necessary to definitively establish the role of Naftopidil. urotoday.com In contrast, larger planned studies, such as the 1,100-patient trial on prostate cancer suppression, are designed with specific power calculations to ensure a high probability of detecting a clinically meaningful effect. oatext.com The reliability of evidence in some systematic reviews has been rated as low, indicating that the true effect may be substantially different from what is currently reported, often due to limitations in the sample sizes of the included studies. nih.gov

Heterogeneity in Outcome Measure Reporting

In the evaluation of this compound for the treatment of lower urinary tract symptoms (LUTS) suggestive of benign prostatic hyperplasia (BPH), a notable feature of the existing body of research is the heterogeneity in the reporting of outcome measures. While a core set of internationally recognized metrics is frequently employed, variability exists in the specific endpoints chosen, their definitions, and the emphasis placed on each. This can complicate the synthesis of evidence and direct comparison across studies.

A systematic review of 14 randomized clinical trials identified a common cluster of outcome measures used to assess the efficacy of naftopidil. nih.gov These primary metrics include:

International Prostate Symptom Score (IPSS): This is a cornerstone in assessing symptom severity and is used almost universally in these studies. However, beyond the total score, there is variability in the reporting of sub-scores, such as the storage and voiding sub-scores, which are crucial for understanding the specific effects of Naftopidil on different aspects of LUTS. nih.govurotoday.com Some studies delve deeper, analyzing individual components of the IPSS, like frequency and nocturia, to a greater extent than others. nih.gov

Quality of Life (QoL) Score: Typically measured as part of the IPSS, the QoL index is a key patient-reported outcome. While widely reported, the depth of analysis and its consideration as a primary or secondary endpoint can vary. nih.govnih.govnih.gov

Uroflowmetry Parameters: Maximum urinary flow rate (Qmax) is a standard objective measure of urinary obstruction and is consistently reported. nih.govnih.govnih.gov However, the inclusion of other uroflowmetry parameters, such as the average flow rate (AFR), is not as uniform across all studies. nih.govurotoday.com

Post-Void Residual (PVR) Volume: This measurement of bladder emptying efficiency is another common objective outcome. nih.govnih.govurotoday.comnih.gov

Furthermore, some studies introduce less common or more specific outcome measures based on their particular research questions. For example, the use of a frequency volume chart to meticulously track daytime and nocturnal frequency and voided volume has been reported in some, but not all, investigations. nih.gov The inclusion of urodynamic study results and specific subtypes of lower urinary tract dysfunction also varies, particularly in studies involving neurogenic bladder conditions. einj.org

The following table illustrates the variability in reported outcome measures across a selection of studies and systematic reviews on this compound.

Outcome MeasureCommonly ReportedVariably Reported
Symptom Scores Total IPSSIPSS Storage & Voiding Sub-scores, Individual Symptom Scores (e.g., Nocturia)
Quality of Life IPSS-QoL IndexBenign Prostatic Hyperplasia Impact Index
Uroflowmetry Maximum Flow Rate (Qmax)Average Flow Rate (AFR)
Bladder Emptying Post-Void Residual (PVR) VolumeBladder Compliance
Sexual Function General "Sexual Adverse Events"Sexual Function Inventory Score (SFIS), IIEF-5
Other Treatment WithdrawalsFrequency Volume Chart Data, Urodynamic Variables

This heterogeneity underscores the need for greater standardization in clinical trial design and reporting for this compound. The adoption of a core outcome set for LUTS/BPH studies would facilitate more robust meta-analyses and enhance the ability to compare the efficacy and tolerability of Naftopidil with other therapeutic options.

Conclusion and Future Perspectives in Naftopidil Hydrochloride Research

Summary of Key Academic Findings

Naftopidil (B1677906) hydrochloride has established its role in the management of lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH). A significant body of research highlights its efficacy, which is comparable to other alpha-1-adrenoceptor antagonists such as tamsulosin (B1681236). A distinguishing feature of naftopidil is its unique receptor affinity profile, exhibiting a higher affinity for the α1D-adrenoceptor subtype over the α1A subtype. This selectivity is thought to be a key factor in its pronounced effect on storage symptoms, including urinary frequency and urgency, in addition to improving voiding symptoms.

Preclinical and some clinical evidence also point towards potential anti-proliferative effects of naftopidil. Studies have shown that it can inhibit the growth of prostate cancer cells and may reduce the incidence of prostate cancer in patients treated for BPH. nih.govoatext.com This suggests a mechanism of action that extends beyond simple smooth muscle relaxation.

Table 1: Summary of Key Clinical Findings for Naftopidil Hydrochloride

Parameter Key Findings Supporting Evidence
Efficacy in LUTS/BPH Comparable to tamsulosin in improving overall symptoms and quality of life. nih.govMultiple randomized controlled trials and meta-analyses.
Effect on Storage Symptoms May be superior to tamsulosin for patients with predominant storage symptoms.Attributed to higher affinity for α1D-adrenoceptors.
Urodynamic Effects Significantly improves maximum urinary flow rate and reduces post-void residual volume.Uroflowmetry data from clinical trials.
Receptor Selectivity Higher affinity for α1D over α1A adrenoceptors.Pharmacological profiling studies.
Sexual Side Effects Potentially lower incidence of ejaculatory dysfunction compared to silodosin (B1681671). cochrane.orgComparative clinical trials.
Anti-proliferative Effects Preclinical data suggests inhibition of prostate cancer cell growth. nih.govnih.govIn vitro and in vivo animal studies; retrospective clinical observations. nih.gov

Unanswered Research Questions and Knowledge Gaps

Despite the existing body of research, several questions and knowledge gaps remain in the understanding of this compound. A primary limitation is the lack of extensive long-term data on its efficacy and safety. Most clinical trials have been of relatively short duration, and more robust, prospective, multi-year follow-up studies are needed to ascertain the durability of its therapeutic effects and to monitor for any potential late-onset adverse events. dovepress.com

Another significant gap is the limited research in non-Asian populations. The majority of clinical data on naftopidil has been generated from studies conducted in Japan and other East Asian countries. Given potential ethnic differences in pharmacokinetics and pharmacodynamics, it is crucial to conduct well-designed clinical trials in more diverse populations, including Caucasian, African, and Hispanic individuals, to establish its global applicability and safety profile.

The precise molecular mechanisms underlying naftopidil's beneficial effects on storage symptoms are not fully elucidated. While its affinity for the α1D-adrenoceptor is believed to be central, the exact downstream signaling pathways in the bladder and central nervous system require further investigation. Additionally, the mechanisms behind its potential anti-cancer effects are still largely unclear and appear to be independent of its alpha-1 receptor antagonism in some cases, suggesting off-target effects that warrant deeper exploration. nih.gov

Potential for Repurposing and Novel Applications

The unique pharmacological profile of this compound has opened avenues for its potential use in other clinical conditions beyond BPH.

Oncology: One of the most promising areas for repurposing naftopidil is in oncology. Retrospective studies have suggested a lower incidence of prostate cancer in men treated with naftopidil compared to other alpha-blockers. nih.govoatext.com Preclinical research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, including prostate, bladder, and mesothelioma. nih.gov The proposed mechanisms include the induction of cell cycle arrest and apoptosis. nih.govnih.gov These findings provide a strong rationale for prospective clinical trials to evaluate naftopidil as a chemopreventive or therapeutic agent for certain cancers.

Ureteral Stones: The role of naftopidil as a medical expulsive therapy (MET) for ureteral stones has been investigated with mixed results. Some studies have suggested that it can facilitate the spontaneous passage of smaller ureteral stones, likely by relaxing the smooth muscle of the ureter. nih.govjocmr.org However, other randomized controlled trials have not found a significant benefit over placebo in terms of stone expulsion rates or the need for analgesics. nih.gov Further well-designed studies are needed to clarify its efficacy in this indication, potentially focusing on specific stone sizes and locations.

Premature Ejaculation: There is emerging evidence that naftopidil may have a role in the treatment of premature ejaculation. A prospective multicenter trial comparing it with silodosin found that while silodosin was more effective, a significant proportion of patients reported improvement with naftopidil. nih.gov The mechanism is thought to be related to its influence on the sympathetic nervous system's control of ejaculation.

Neurogenic Lower Urinary Tract Dysfunction (NLUTD): Naftopidil has been studied in patients with NLUTD, demonstrating improvements in both subjective symptoms and objective urodynamic parameters. nih.gov Its efficacy appears to be non-inferior to tamsulosin in this patient population, suggesting it could be a valuable treatment option for individuals with bladder dysfunction secondary to neurological conditions. nih.gov

Table 2: Potential for Repurposing and Novel Applications of this compound

Potential Application Current Evidence Proposed Mechanism of Action
Cancer (Chemoprevention/Treatment) Preclinical anti-proliferative effects; retrospective clinical data showing reduced prostate cancer incidence. nih.govoatext.comInduction of cell cycle arrest and apoptosis; potential α1-AR independent pathways. nih.govnih.gov
Medical Expulsive Therapy for Ureteral Stones Mixed results from clinical trials; some studies show benefit for smaller stones. nih.govjocmr.orgnih.govRelaxation of ureteral smooth muscle.
Premature Ejaculation Some clinical evidence of efficacy, though less than more α1A-selective agents. nih.govModulation of sympathetic control of ejaculation.
Neurogenic Lower Urinary Tract Dysfunction Demonstrated improvement in symptoms and urodynamic parameters. nih.govSimilar to its action in BPH, involving relaxation of lower urinary tract smooth muscle.

Directions for Future Preclinical and Clinical Investigations

Future research on this compound should be directed at addressing the existing knowledge gaps and further exploring its therapeutic potential.

Preclinical Investigations:

Mechanism of Action: Further preclinical studies are needed to delineate the precise molecular pathways through which naftopidil exerts its effects, particularly in relation to storage symptoms and its anti-cancer properties. Investigating its "off-target" effects could reveal novel therapeutic targets.

Neuropharmacology: Exploring the effects of naftopidil on the central and peripheral nervous systems could provide a deeper understanding of its impact on bladder control and other physiological processes. nih.govelsevierpure.com

Combination Therapies: Preclinical models could be used to assess the synergistic potential of naftopidil with other agents, such as chemotherapeutics for cancer or antimuscarinics for overactive bladder.

Clinical Investigations:

Long-Term, Diverse Population Studies: There is a clear need for large-scale, long-term, randomized controlled trials in diverse ethnic populations to confirm the sustained efficacy and safety of naftopidil. dovepress.com

Head-to-Head Comparative Trials: Further head-to-head trials comparing naftopidil with other alpha-blockers, focusing on specific patient-reported outcomes and objective measures, would help to refine its place in therapy.

Repurposing Trials: Prospective, randomized, placebo-controlled trials are essential to definitively evaluate the efficacy of naftopidil for its potential new applications, including cancer prevention/treatment, medical expulsive therapy for ureteral stones, and premature ejaculation. drugbank.comoatext.com

Biomarker Studies: Identifying predictive biomarkers could help to select patients who are most likely to respond to naftopidil therapy, leading to more personalized treatment approaches.

By pursuing these avenues of research, the scientific and medical communities can further elucidate the therapeutic profile of this compound and potentially expand its clinical utility.

Q & A

Q. What is the primary mechanism of action of Naftopidil hydrochloride in treating benign prostatic hyperplasia (BPH)?

this compound acts as a selective peripheral α1-adrenoceptor antagonist, preferentially blocking α1A- and α1D-adrenoceptor subtypes in the prostate and bladder neck. This inhibition reduces smooth muscle tone, alleviating urinary obstruction symptoms. Experimental validation involves in vitro radioligand binding assays using cloned human adrenoceptor subtypes, with reported Ki values of 3.7 nM (α1A), 20 nM (α1B), and 1.2 nM (α1D) .

Q. How do researchers determine the receptor subtype selectivity of this compound?

Subtype selectivity is assessed via competitive binding assays using radiolabeled ligands (e.g., ³H³H prazosin) on cell lines expressing recombinant α1-adrenoceptor subtypes (α1A, α1B, α1D). Dose-response curves and IC50/Ki calculations quantify affinity differences. For example, Naftopidil exhibits 5-fold higher selectivity for α1A over α1B subtypes, as demonstrated in studies using HEK293 cells .

Q. What experimental models are standard for evaluating Naftopidil’s efficacy in BPH research?

Preclinical models include:

  • In vitro : Human prostate stromal cell lines (e.g., WPMY-1) treated with Naftopidil to measure cAMP inhibition or calcium flux.
  • In vivo : Rodent models of testosterone-induced prostate hyperplasia, where Naftopidil’s effect on prostate weight and voiding pressure is quantified .

Advanced Research Questions

Q. How can researchers identify off-target binding proteins of this compound?

Magnetic nanobead-based pull-down assays are used to isolate Naftopidil-bound proteins. For example, amino-modified Naftopidil derivatives (e.g., TG09-01) immobilized on FG beads incubated with cell lysates (e.g., HT29 colon cancer cells) enable affinity capture. Subsequent mass spectrometry identifies tubulin as a primary off-target protein, validated via tubulin polymerization inhibition assays .

Q. What methodologies resolve contradictions in reported α1-adrenoceptor binding affinities?

Discrepancies in Ki values (e.g., α1D subtype affinity variations) arise from differences in receptor sources (native vs. cloned) or assay conditions (buffer pH, GTP presence). Standardization using identical cell lines (e.g., CHO-K1 expressing human α1 subtypes) and orthogonal assays (e.g., functional cAMP inhibition) improves reproducibility .

Q. How do structural modifications of Naftopidil influence its pharmacological profile?

Derivatives like TG09-02 (modified with amino groups for immobilization) retain α1-antagonism while gaining tubulin-binding activity. Structure-activity relationship (SAR) studies involve:

  • Piperazine ring substitution : Modulating α1-selectivity.
  • Naphthyl group alterations : Enhancing anti-proliferative effects in prostate cancer models. Computational docking (e.g., AutoDock Vina) predicts binding modes to α1A-adrenoceptors and tubulin .

Q. What assays quantify Naftopidil’s anti-proliferative effects in cancer research?

  • Cell cycle analysis : Flow cytometry after propidium iodide staining (e.g., G0/G1 arrest in HT29 cells).
  • Tubulin polymerization assays : Spectrophotometric monitoring of microtubule formation inhibition (IC50 ~15 μM) .

Methodological Considerations

Q. How is this compound quantified in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A validated protocol includes:

  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0, 45:55 v/v).
  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
  • Linearity range : 0.1–50 μg/mL (R² > 0.999) .

Q. What controls are critical in receptor binding assays for Naftopidil?

  • Negative control : Excess unlabeled prazosin to define non-specific binding.
  • Positive control : Tamsulosin (α1A-selective antagonist) to benchmark subtype selectivity .

Data Interpretation Challenges

Q. How to address variability in Naftopidil’s anti-proliferative data across cell types?

Differences in tubulin isoform expression (e.g., βIII-tubulin in cancer cells) or α1-adrenoceptor density influence results. Normalize data to receptor expression levels (qPCR/Western blot) and use isogenic cell lines for comparative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.